4-Methyl-2-propyl-1H-imidazole
Overview
Description
4-Methyl-2-propyl-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by a methyl group at the fourth position and a propyl group at the second position of the imidazole ring. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
4-Methyl-2-propyl-1H-imidazole primarily targets Carbonic anhydrase 2 , Myoglobin , and Carbonic anhydrase 5A, mitochondrial . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. Myoglobin is a hemoprotein that is involved in oxygen storage in muscle cells, while Carbonic anhydrase 5A is a mitochondrial enzyme involved in various physiological processes including pH regulation, ion transport, and metabolic processes .
Mode of Action
It is known that imidazole compounds, in general, have a broad range of chemical and biological properties . They are amphoteric in nature, showing both acidic and basic properties, and are highly soluble in water and other polar solvents . This allows them to interact with a variety of biological targets and exert their effects.
Biochemical Pathways
Imidazole compounds are known to be key components in a variety of biochemical processes . They are part of the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Derivatives of imidazole show a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific effects of this compound would depend on its interaction with its targets and the resulting changes in cellular processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of water can affect the hydrolysis of raw materials during the synthesis of imidazole compounds, potentially causing wastage of material, production of impurities, and affecting the content of the product . Furthermore, the compound’s solubility in water and other polar solvents can influence its bioavailability and efficacy . The stability of the compound can also be affected by factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
4-Methyl-2-propyl-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazole derivatives are known to bind to cytochrome P450 enzymes, inhibiting their catalytic activity . This interaction can affect the metabolism of other compounds within the cell. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to disrupt male fertility by affecting testicular function and hormone secretion . This disruption can lead to changes in gene expression and metabolic activities within the cells, highlighting the compound’s impact on cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the binding of imidazole derivatives to cytochrome P450 enzymes inhibits their catalytic function, affecting the metabolism of other compounds . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Imidazole derivatives are generally stable under standard laboratory conditions, but their long-term effects on cellular function can vary. Studies have shown that prolonged exposure to imidazole compounds can lead to changes in cellular metabolism and function . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities . At high doses, it can cause toxic or adverse effects. For example, imidazole derivatives have been shown to cause liver toxicity and other adverse effects in animal studies . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, cytochrome P450 enzymes are involved in the metabolism of imidazole derivatives, affecting their bioavailability and activity . Additionally, the compound may influence metabolic flux and metabolite levels within the cell, highlighting its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within different tissues can influence its activity and function . Understanding these transport and distribution mechanisms is crucial for determining the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, imidazole derivatives may localize to the mitochondria, affecting mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-propyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of aldehydes and benzil with primary amines in the presence of a heterogeneous catalyst, such as ZnFe₂O₄ nanoparticles .
Industrial Production Methods: Industrial production of this compound typically involves multi-component reactions under controlled conditions. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly popular to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-propyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and dihydroimidazole derivatives .
Scientific Research Applications
4-Methyl-2-propyl-1H-imidazole has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals, dyes, and functional materials
Comparison with Similar Compounds
4-Methylimidazole: Similar in structure but lacks the propyl group.
2-Propylimidazole: Similar in structure but lacks the methyl group.
1H-Imidazole: The parent compound without any substituents.
Uniqueness: 4-Methyl-2-propyl-1H-imidazole is unique due to the presence of both methyl and propyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-methyl-2-propyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-3-4-7-8-5-6(2)9-7/h5H,3-4H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGQGPWKBMTPNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480133 | |
Record name | 4-Methyl-2-propyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37455-55-3 | |
Record name | 4-Methyl-2-propyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-2-propyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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